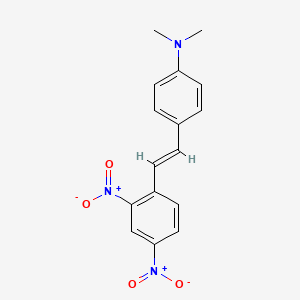

4-(Dimethylamino)-2',4'-dinitrostilbene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-17(2)14-8-4-12(5-9-14)3-6-13-7-10-15(18(20)21)11-16(13)19(22)23/h3-11H,1-2H3/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQVXPNRYJFXSG-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57711-75-8 | |

| Record name | N,N-DIMETHYL-2',4'-DINITRO-4-STILBENAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Derivatization Strategies for 4 Dimethylamino 2 ,4 Dinitrostilbene

Elucidation of Optimized Synthetic Pathways and Mechanistic Insights

The synthesis of stilbene (B7821643) derivatives can be accomplished through several established organic reactions. For 4-(Dimethylamino)-2',4'-dinitrostilbene, the most direct approaches involve forming the central carbon-carbon double bond. Key methodologies include condensation reactions, the Wittig reaction, and palladium-catalyzed cross-coupling reactions.

Condensation Reactions: A highly plausible and straightforward route is the base-catalyzed condensation of 4-(dimethylamino)benzaldehyde (B131446) with a compound containing an activated methylene (B1212753) group, such as 2,4-dinitrotoluene (B133949). In this reaction, a strong base deprotonates the methyl group of 2,4-dinitrotoluene, which is activated by the two electron-withdrawing nitro groups, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the stilbene product. The reaction mechanism typically favors the formation of the more thermodynamically stable E-isomer.

Wittig Reaction: The Wittig reaction offers a versatile method for alkene synthesis with good control over the location of the double bond. nih.gov The synthesis of this compound via this route would involve the reaction of 4-(dimethylamino)benzaldehyde with a phosphonium (B103445) ylide generated from 2,4-dinitrobenzyltriphenylphosphonium bromide. The stereochemical outcome (E/Z ratio) can be influenced by the nature of the ylide and the reaction conditions. nih.gov Non-stabilized ylides typically favor the Z-isomer, while stabilized ylides, such as the one in this case (stabilized by the nitro groups), predominantly yield the E-isomer. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Heck and Suzuki-Miyaura reactions are powerful tools for forming carbon-carbon bonds. uliege.be

Heck Reaction: This could involve the coupling of a vinyl donor, such as 4-(dimethylamino)styrene, with 1-halo-2,4-dinitrobenzene or the coupling of 4-bromo-N,N-dimethylaniline with 1-vinyl-2,4-dinitrobenzene. The reaction is catalyzed by a palladium complex and typically yields the E-stilbene isomer with high selectivity. uliege.be

Suzuki-Miyaura Reaction: This approach involves the cross-coupling of an aryl boronic acid with an aryl halide. nih.gov For instance, the reaction between (E)-2-(2,4-dinitrophenyl)ethenylboronic acid and 4-bromo-N,N-dimethylaniline in the presence of a palladium catalyst and a base would yield the target compound. This method is known for its high functional group tolerance and excellent stereochemical retention, providing the E-isomer exclusively if an (E)-vinylboronic acid is used. nih.gov

Table 1: Comparison of Potential Synthetic Pathways

| Method | Precursors | Key Reagents | Typical Conditions | Stereoselectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Condensation | 4-(Dimethylamino)benzaldehyde, 2,4-Dinitrotoluene | Strong base (e.g., piperidine, NaOH) | Reflux in solvent (e.g., Ethanol, Toluene) | Predominantly E | Simple, inexpensive precursors | May require harsh conditions, lower yields |

| Wittig Reaction | 4-(Dimethylamino)benzaldehyde, 2,4-Dinitrobenzyl bromide | Triphenylphosphine (B44618), Strong base (e.g., n-BuLi, KOtBu) | Anhydrous solvent (e.g., THF, DMSO) | High E-selectivity (stabilized ylide) | Reliable, good yields | Generates triphenylphosphine oxide byproduct |

| Heck Coupling | 4-Bromo-N,N-dimethylaniline, 2,4-Dinitrostyrene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | High temperature, polar aprotic solvent (e.g., DMF) | High E-selectivity | Good functional group tolerance | Requires catalyst, sometimes harsh conditions |

| Suzuki Coupling | 4-Bromo-N,N-dimethylaniline, (E)-Vinylboronic acid derivative | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Anhydrous solvent (e.g., Toluene, Dioxane) | Excellent stereoretention (E) | Mild conditions, high yields, broad scope | Requires synthesis of boronic acid precursor |

Exploration of Novel Precursors and Reaction Conditions

Advancements in the synthesis of this compound focus on improving efficiency, yield, and sustainability by exploring novel precursors and optimizing reaction conditions.

The choice of precursors is fundamental. For condensation reactions, while 2,4-dinitrotoluene is a standard starting material, derivatives with alternative activating groups or leaving groups on the benzyl (B1604629) carbon could be explored. For palladium-catalyzed reactions, the use of aryl triflates or tosylates instead of halides can sometimes lead to milder reaction conditions and higher catalyst turnover. Similarly, exploring different boronic esters (e.g., pinacol (B44631) esters) in Suzuki-Miyaura couplings can offer advantages in terms of stability and ease of purification. nih.gov

Optimization of reaction conditions is crucial for maximizing yield and selectivity. This includes screening various catalysts, solvents, bases, and temperatures.

Catalysts: In Heck and Suzuki reactions, the choice of palladium catalyst and, critically, the associated ligand can have a profound impact. nih.gov Sterically bulky phosphine (B1218219) ligands, such as t-Bu3P, or N-heterocyclic carbene (NHC) ligands can improve catalytic activity and prevent side reactions. nih.gov For condensation reactions, Lewis acids or different organic bases can be investigated to enhance reaction rates.

Solvents: The solvent can influence reactant solubility, reaction rates, and product distribution. While traditional syntheses often use organic solvents like DMF or toluene, the exploration of more benign alternatives such as ionic liquids or deep eutectic solvents is an active area of research.

Energy Input: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique. The rapid heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.

Table 2: Examples of Precursors and Reaction Condition Variables

| Reaction Type | Precursor A | Precursor B | Catalyst/Reagent | Solvent | Potential Outcome |

|---|---|---|---|---|---|

| Suzuki Coupling | 4-Triflate-N,N-dimethylaniline | (E)-2-(2,4-dinitrophenyl)vinylboronic acid pinacol ester | Pd(dppf)Cl2, K3PO4 | Dioxane/Water | Milder conditions, high yield |

| Heck Coupling | 4-Iodo-N,N-dimethylaniline | 2,4-Dinitrostyrene | PdCl2, P(o-tolyl)3, Et3N | Acetonitrile | High E-selectivity, good yield |

| Wittig Reaction | 4-(Dimethylamino)benzaldehyde | (2,4-Dinitrobenzyl)phosphonate ester | NaH, THF | THF | Horner-Wadsworth-Emmons variant, easier byproduct removal |

| Condensation | 4-(Dimethylamino)benzaldehyde | 2,4-Dinitrotoluene | Ammonium acetate | Acetic Acid | Knoevenagel conditions, potentially milder |

Regioselective Functionalization and Derivatization Approaches for the Stilbene Core

The electronic dichotomy of the this compound core allows for regioselective functionalization of its two aromatic rings. The ring substituted with the dimethylamino group is electron-rich and activated towards electrophilic aromatic substitution, while the dinitro-substituted ring is electron-poor and deactivated towards electrophiles but activated for nucleophilic aromatic substitution.

Electrophilic Substitution: The electron-donating dimethylamino group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the stilbene bridge, electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) would be expected to occur at the positions ortho to the dimethylamino group (C-3 and C-5).

Nucleophilic Aromatic Substitution (SNAr): The nitro groups are powerful activating groups for SNAr, particularly when positioned ortho or para to a leaving group. While there is no inherent leaving group, one of the nitro groups itself can potentially be displaced by a strong nucleophile under forcing conditions. This allows for the introduction of nucleophiles such as alkoxides, amines, or thiolates onto the dinitrophenyl ring.

Modification of Existing Substituents: The existing functional groups can be chemically modified. The nitro groups can be selectively reduced to amino groups, which can then be further derivatized (e.g., through diazotization or acylation). The central alkene bond can undergo reactions such as hydrogenation to form the corresponding bibenzyl derivative, or epoxidation followed by ring-opening to introduce vicinal di-functionality.

Table 3: Potential Regioselective Functionalization Reactions

| Reaction Type | Target Ring | Position(s) of Attack | Reagents | Potential Product |

|---|---|---|---|---|

| Bromination | Dimethylamino-phenyl | C-3, C-5 | Br2, Acetic Acid | 3-Bromo-4-(dimethylamino)-2',4'-dinitrostilbene |

| Nitration | Dimethylamino-phenyl | C-3 | HNO3, H2SO4 | 3-Nitro-4-(dimethylamino)-2',4'-dinitrostilbene |

| SNAr | Dinitro-phenyl | C-2' or C-4' | NaOMe, MeOH | 4-(Dimethylamino)-2'-methoxy-4'-nitrostilbene |

| Nitro Reduction | Dinitro-phenyl | C-2' and/or C-4' | SnCl2, HCl or H2, Pd/C | 2'-Amino-4-(dimethylamino)-4'-nitrostilbene |

Stereochemical Control in the Synthesis of this compound Analogues

Stilbenes can exist as two geometric isomers: E (trans) and Z (cis). These isomers often exhibit different physical, chemical, and biological properties. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

E-Isomer Synthesis: Most of the common stilbene syntheses, including condensation reactions, Heck coupling, and Suzuki coupling, thermodynamically favor the formation of the more stable E-isomer. nih.govuliege.benih.gov The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, also strongly favors the E-alkene product. nih.gov

Z-Isomer Synthesis: The synthesis of the less stable Z-isomer is more challenging. Certain modifications of the Wittig reaction, particularly using non-stabilized ylides under salt-free conditions, can favor the Z-isomer. Another common method is the partial hydrogenation of the corresponding alkyne (a 1,2-diarylacetylene) using Lindlar's catalyst, which stereoselectively yields the Z-alkene.

Isomerization: The interconversion between E and Z isomers can often be achieved through photochemical irradiation. UV light can promote a π-π* transition, allowing for rotation around the central carbon-carbon bond, leading to a photostationary state mixture of both isomers.

Table 4: Stereochemical Outcome of Different Synthetic Methods

| Synthetic Method | Typical Stereochemical Outcome | Controlling Factors |

|---|---|---|

| Perkin/Knoevenagel Condensation | Predominantly E | Thermodynamic control |

| Standard Wittig (stabilized ylide) | Predominantly E | Reversibility of initial addition, thermodynamic control |

| Horner-Wadsworth-Emmons | Predominantly E | Steric factors in the transition state |

| Heck Reaction | Predominantly E | Syn-addition followed by syn-elimination mechanism |

| Suzuki-Miyaura Reaction | Retention of vinyl precursor stereochemistry | Mechanism involves retention of configuration |

| Alkyne Hydrogenation (Lindlar's cat.) | Predominantly Z | Syn-addition of hydrogen to the catalyst surface |

Green Chemistry Principles in the Synthesis of this Stilbene Derivative

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally sustainable processes.

Atom Economy: Catalytic methods such as the Suzuki and Heck reactions are preferable to stoichiometric reactions like the Wittig reaction. uliege.be The Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide waste, resulting in poor atom economy. In contrast, catalytic methods use only a small amount of catalyst that is regenerated, leading to less waste.

Use of Safer Solvents: Efforts are being made to replace hazardous organic solvents like DMF, THF, and halogenated hydrocarbons with greener alternatives. Water, ethanol, or supercritical CO2 are ideal green solvents. Solvent-free reactions, where the neat reactants are mixed, often with microwave or ball-milling assistance, represent another excellent alternative. nih.gov

Energy Efficiency: As previously mentioned, microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional refluxing. researchgate.net

Catalysis: The use of heterogeneous catalysts that can be easily recovered and recycled is a key goal. For example, palladium supported on charcoal (Pd/C) or other materials can be used in coupling and reduction reactions, simplifying product purification and allowing for catalyst reuse. uliege.be

Renewable Feedstocks: While the direct precursors for this specific molecule are derived from petrochemical sources, a broader green chemistry approach would involve developing pathways from renewable biomass, though this remains a long-term challenge.

Table 5: Green Chemistry Evaluation of Synthetic Routes

| Synthetic Route | Atom Economy | Solvent/Reagent Hazards | Energy Consumption | Overall "Greenness" |

|---|---|---|---|---|

| Condensation | Moderate | Can use hazardous bases/solvents (e.g., pyridine) | High (prolonged heating) | Low to Moderate |

| Wittig Reaction | Poor | Stoichiometric phosphine oxide waste; uses hazardous solvents/bases | Moderate | Low |

| Heck/Suzuki Coupling | Good to Excellent | Palladium catalyst (heavy metal); can use hazardous solvents (DMF) | Moderate to High | Moderate to High (can be improved with modern catalysts/solvents) |

| Solvent-Free Catalysis | Excellent | Minimal solvent hazard | Low (e.g., microwave) | High |

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data specifically for the compound This compound is not available. The provided outline requires an in-depth analysis across multiple advanced spectroscopic techniques, including vibrational, electronic, and magnetic resonance methods.

Extensive searches have yielded information on structurally related but distinct compounds, most notably the mono-nitro analogue, 4-(Dimethylamino)-4'-nitrostilbene (DANS). However, the presence of an additional nitro group at the 2'-position in the target molecule would significantly alter its electronic structure, symmetry, and spectroscopic signatures. Therefore, data from DANS or other derivatives cannot be used to accurately describe this compound.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the specific requirements of the requested outline for the specified chemical compound. No published research containing the requisite data for the following sections could be located:

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 4 Dimethylamino 2 ,4 Dinitrostilbene

Time-Resolved Spectroscopy for Excited State Dynamics

Without primary or reference data for 4-(Dimethylamino)-2',4'-dinitrostilbene, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Photophysical Phenomena and Excited State Dynamics of 4 Dimethylamino 2 ,4 Dinitrostilbene

Elucidation of Charge Transfer States and Intramolecular Charge Transfer Mechanisms

Upon absorption of a photon, push-pull molecules like 4-(Dimethylamino)-2',4'-dinitrostilbene transition from the ground state (S₀) to an excited state (S₁). This excitation triggers a massive redistribution of electron density known as intramolecular charge transfer (ICT). The dimethylamino group releases electron density into the π-conjugated system, which is then pulled towards the electron-deficient 2',4'-dinitrophenyl ring. This process results in the formation of an excited state that is significantly more polar than the ground state, possessing a large dipole moment.

The π -> π* transition is responsible for the characteristic long-wavelength absorption band observed in these dyes. researchgate.net In the case of the closely related DANS, theoretical calculations have shown that while the ground state has some charge transfer character, the first excited state (S₁) exhibits a much more efficient and long-range charge separation between the donor and acceptor end groups. ucf.edu This leads to a substantial increase in the dipole moment upon excitation. For this compound, the presence of two nitro groups, one of which is in the ortho position, is anticipated to create an even stronger pull on the electron density, likely resulting in a more pronounced ICT state with an even larger excited-state dipole moment compared to DANS.

Mechanistically, the ICT process can lead to the formation of different excited-state conformations, including twisted intramolecular charge transfer (TICT) states. In a TICT state, a portion of the molecule, typically the donor or acceptor group, twists out of the plane of the conjugated system, which can further stabilize the charge separation, particularly in polar solvents. nih.govrsc.org

Investigation of Non-Radiative Decay Pathways and Energy Dissipation

Detailed computational studies on DANS have revealed a complex network of competing deactivation pathways upon excitation. nih.govnih.gov After initial excitation, the molecule can relax via several routes:

Isomerization: The molecule can twist around the ethylenic bridge, proceeding through a conical intersection (a point where the potential energy surfaces of the excited and ground states meet) to return to the ground state in either the trans or cis form. nih.gov

Intersystem Crossing (ISC): The excited singlet state (S₁) can convert to a triplet state (T₁ or T₂). This triplet pathway is often promoted by the presence of nitro groups. nih.gov The molecule can then relax to the ground state from the triplet state.

Internal Conversion: Direct relaxation from the excited state to the ground state without emitting light or changing spin state.

For this compound, these same fundamental pathways are expected to be operative. However, the additional ortho-nitro group could introduce steric hindrance, potentially altering the energy barrier for twisting around the ethylenic bond and influencing the rate of isomerization. Furthermore, in highly polar solvents, the strong stabilization of the ICT state can create a significant energy barrier for twisting, effectively suppressing the isomerization pathway and altering the balance between radiative and non-radiative decay. nih.gov

Solvent-Mediated Photophysical Modulation and Solvatochromic Behavior

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov Push-pull molecules with large differences between their ground- and excited-state dipole moments are prime candidates for exhibiting strong solvatochromism. researchgate.net

Because the ICT excited state of this compound is highly polar, its energy is exquisitely sensitive to the surrounding solvent environment. In polar solvents, the solvent dipoles can rearrange to stabilize the large dipole moment of the excited molecule more effectively than they stabilize the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a lower-energy (red-shifted) fluorescence emission. This effect is known as a positive solvatochromic shift.

Studies on a range of dyes containing N,N-dimethylaminophenyl and nitrophenyl groups have confirmed that their solvatochromic behavior is due to a π -> π* ICT transition. researchgate.net As solvent polarity increases, a bathochromic (red) shift in the absorption and, more dramatically, the emission spectra is observed. nih.gov The magnitude of this shift can be correlated with solvent polarity parameters, as demonstrated for the analogue DANS.

Table 1: Solvatochromic Shift of Fluorescence for 4-(Dimethylamino)-4'-nitrostilbene (DANS) This table presents data for the related compound DANS to illustrate the principle of solvatochromism.

| Solvent | Polarity (Dielectric Constant) | Fluorescence Max (nm) |

|---|---|---|

| Pentane | 1.8 | ~530 |

| Benzene | 2.3 | ~575 |

| Methylene (B1212753) Chloride | 8.9 | ~620 |

| Dimethylformamide | 36.7 | ~640 |

Data derived from fluorescence yield reports where emission shifts to longer wavelengths with polarity. omlc.org

For this compound, an even more pronounced solvatochromic shift is expected due to the likely larger excited-state dipole moment induced by the dinitro-substitution.

Aggregation-Induced Emission (AIE) and Concentration-Dependent Photophysics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation or in the solid state. wikipedia.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished upon aggregation. The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM). nih.gov

Many stilbene (B7821643) derivatives are known to be AIE-active. nih.govmdpi.com In dilute solutions, these molecules can undergo low-frequency rotational and vibrational motions, particularly twisting of the phenyl rings. These motions act as efficient non-radiative pathways for energy dissipation, quenching fluorescence. When the molecules aggregate, for instance in a poor solvent or in the solid state, these intramolecular motions are physically restricted. With the non-radiative channels blocked, the excited state is forced to decay radiatively, leading to a dramatic enhancement of fluorescence. nih.gov

While specific AIE studies on this compound have not been reported, its stilbene core makes it a strong candidate for this property. The process is typically studied by observing the photoluminescence (PL) intensity in solvent mixtures. For a typical AIE-active compound dissolved in a good solvent (e.g., tetrahydrofuran, THF), adding a poor solvent (e.g., water) induces aggregation, leading to a significant increase in fluorescence intensity at high water fractions.

Table 2: Example of AIE Behavior for a Cyanostilbene Derivative This table illustrates the general principle of AIE using a representative stilbene derivative.

| THF/Water Fraction (% Water) | Relative Photoluminescence (PL) Intensity |

|---|---|

| 0 | 1.0 (Baseline) |

| 20 | 1.1 |

| 40 | 1.5 |

| 60 | 5.8 |

| 80 | 12.5 |

| 90 | 15.0 |

Illustrative data based on typical AIE profiles for stilbene derivatives. mdpi.com

Two-Photon Absorption Cross-Section and Multi-Photon Processes

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. The probability of TPA is proportional to the square of the incident light intensity. Molecules with a strong ICT character, such as push-pull stilbenes, are known to be excellent candidates for efficient TPA. researchgate.net

The TPA properties are quantified by the TPA cross-section (δ), measured in Goeppert-Mayer (GM) units. Extensive research on DANS has demonstrated its significant TPA capabilities. ucf.eduresearchgate.net The TPA spectrum of DANS is also sensitive to the solvent environment, exhibiting solvatochromic shifts similar to its one-photon absorption spectrum. researchgate.net This indicates that the same charge-transfer state is being accessed through both one- and two-photon excitation.

Given that this compound possesses a more potent push-pull system than DANS, it is theoretically expected to exhibit a large TPA cross-section. This property is highly valuable for applications in multiphoton microscopy, 3D microfabrication, and optical data storage.

Table 3: Two-Photon Absorption (TPA) Cross-Section of 4-(Dimethylamino)-4'-nitrostilbene (DANS) in Various Solvents This table presents data for the related compound DANS to illustrate TPA properties.

| Solvent | Dielectric Constant | Peak TPA Wavelength (nm) | Peak TPA Cross-Section (GM) |

|---|---|---|---|

| Isobutyl Acetate | 5.0 | ~834 | 160 |

| 1,3-Dioxolane | 11.5 | ~860 | 240 |

| DMSO | 46.7 | ~892 | - |

Data extracted from studies on DANS solvatochromism. researchgate.net 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Non Linear Optical Properties and Ultrafast Dynamics of 4 Dimethylamino 2 ,4 Dinitrostilbene

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) Efficiency Studies

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons of the same frequency are combined to generate a new photon with twice the frequency. wikipedia.org A fundamental requirement for a material to exhibit SHG in the bulk is a non-centrosymmetric crystal structure. wikipedia.org For push-pull molecules like 4-(Dimethylamino)-2',4'-dinitrostilbene, achieving such a crystal packing is a critical challenge in materials engineering. While the molecule itself is asymmetric, it may crystallize in a centrosymmetric arrangement where the molecular dipoles cancel each other out, thus quenching the SHG effect.

Should a non-centrosymmetric structure be achieved, the efficiency of SHG would be significant, driven by the large molecular second-order polarizability (hyperpolarizability, β) inherent to its strong intramolecular charge-transfer (ICT) character. The addition of a second nitro group at the 2'-position, compared to the well-studied DANS, is expected to increase the magnitude of β, potentially leading to higher SHG efficiency, provided optimal crystal packing is realized. Studies on other highly polar stilbene (B7821643) derivatives have shown NLO activities many times that of standard reference materials like urea. rsc.org

Third Harmonic Generation (THG), the generation of light at three times the input frequency, is a third-order nonlinear process and is not restricted by crystal symmetry. nih.gov The efficiency of THG is related to the third-order nonlinear susceptibility (χ⁽³⁾) of the material. In donor-acceptor systems, this property is significantly enhanced by the charge transfer between the donor and acceptor groups. ucf.edu Research on the analogous compound DANS has shown that its THG response is characterized by resonances corresponding to the electronic excited states of the molecule. ucf.edu For this compound, the two nitro groups would create a more pronounced charge transfer from the dimethylamino group, which could lead to a substantial third-order response. ucf.edu The THG efficiency is expected to be strongly dependent on the frequency of the incident laser, with enhancements occurring when the fundamental or harmonic frequencies are near an electronic absorption band of the molecule.

Hyperpolarizability Tensor Analysis and Molecular Design Principles for Enhanced NLO Response

The NLO response of a molecule is fundamentally described by its hyperpolarizability tensors. For second-order effects (like SHG), the first hyperpolarizability (β) is the key parameter, while for third-order effects (like THG), the second hyperpolarizability (γ) is crucial. In push-pull molecules, these properties are dominated by the charge-transfer contribution.

Molecular Design Principles: The design of efficient NLO molecules like this compound is guided by several principles aimed at maximizing hyperpolarizability:

Strong Donor and Acceptor Groups: The use of a potent electron donor (dimethylamino) and strong electron acceptors (nitro groups) creates a large change in dipole moment upon excitation, which is a primary factor for a large β value.

Effective π-Conjugated Bridge: The stilbene backbone acts as an efficient π-conjugated bridge, facilitating charge transfer from the donor to the acceptor. The length and nature of this bridge are critical in optimizing the NLO response.

Increased Acceptor Strength: A well-established strategy for enhancing molecular hyperpolarizability is to increase the electron-accepting strength of the acceptor unit. The substitution with two nitro groups in this compound, compared to the single nitro group in DANS, is a direct application of this principle.

Computational studies on various donor-acceptor stilbene analogs have demonstrated that the choice and positioning of substituent groups significantly affect the hyperpolarizability. researchgate.net The placement of the second nitro group at the 2'-position in addition to the 4'-position would significantly alter the components of the hyperpolarizability tensor compared to a monosubstituted analog, influencing the macroscopic NLO properties of the bulk material.

| Property | Design Principle | Effect on this compound |

| First Hyperpolarizability (β) | Strong Donor-Acceptor combination | Dimethylamino (donor) and two Nitro (acceptor) groups create a strong intramolecular charge transfer (ICT), leading to a large β value. |

| Second Hyperpolarizability (γ) | Extended π-conjugation and ICT | The stilbene bridge facilitates electron delocalization, and the strong ICT character enhances the γ value for third-order NLO effects. |

| NLO Response Tuning | Substitution Pattern | The presence of two nitro groups increases the overall electron-accepting strength, which is a known strategy to enhance hyperpolarizability compared to single-acceptor systems. |

Ultrafast Transient Absorption Spectroscopy for Excited State Evolution

Ultrafast transient absorption spectroscopy is a powerful technique to track the evolution of molecules after photoexcitation on femtosecond to picosecond timescales. nih.gov In this method, a "pump" pulse excites the molecule, and a subsequent "probe" pulse measures the change in absorption as a function of time. nih.gov

For a molecule like this compound, the transient absorption spectrum would reveal several key features:

Ground-State Bleach (GSB): A negative signal at wavelengths where the molecule absorbs in its ground state. This occurs because the pump pulse has depleted the ground-state population. nih.gov

Excited-State Absorption (ESA): Positive signals at wavelengths where the excited molecule absorbs light to transition to even higher excited states. For push-pull stilbenes, a prominent ESA band is often observed in the visible region. researchgate.net

Stimulated Emission (SE): A negative signal that mirrors the fluorescence spectrum of the molecule. This occurs when the probe pulse stimulates the excited molecule to emit a photon and return to the ground state. nih.gov

The evolution of these spectral features over time provides a direct window into the excited-state dynamics. Immediately following excitation, the molecule reaches a locally excited (LE) state. In polar solvents, this state rapidly evolves into a more stabilized intramolecular charge-transfer (ICT) state. This process, along with solvent molecule reorientation (solvation), can be tracked by observing shifts in the ESA and SE bands. Studies on similar molecules like trans-4-nitrostilbene show that excited-state lifetimes are strongly dependent on solvent polarity, decreasing dramatically in more polar environments. rsc.org The strong charge-transfer character of this compound suggests its excited-state dynamics would be highly sensitive to the solvent environment.

| Spectroscopic Feature | Physical Process | Timescale (Typical for Push-Pull Stilbenes) |

| Ground-State Bleach Recovery | Return of the molecule to the ground state. | Picoseconds to Nanoseconds |

| Excited-State Absorption Decay | Depopulation of the first excited state (S₁) through various channels (fluorescence, isomerization, intersystem crossing). | Femtoseconds to Picoseconds |

| Spectral Shifts (ESA/SE) | Intramolecular Charge Transfer (ICT) state formation and solvent relaxation (solvation). | Sub-picosecond to several picoseconds |

Femtosecond/Picosecond Dynamics of Photoinduced Isomerization

A hallmark of stilbene and its derivatives is the ability to undergo photoinduced trans-cis isomerization around the central carbon-carbon double bond. This process is exceptionally fast, occurring on femtosecond to picosecond timescales, and is a key area of study in photochemistry. researchgate.netacs.org

Upon absorption of a photon, the molecule is excited to the first excited singlet state (S₁). On the S₁ potential energy surface, the molecule relaxes from the initial planar Franck-Condon geometry by twisting around the ethylenic double bond. This torsional motion leads it towards a "perpendicular" conformation, where the two phenyl rings are roughly 90° to each other. In this region, the potential energy surfaces of the excited state (S₁) and the ground state (S₀) come very close, forming a conical intersection. This conical intersection provides an efficient pathway for the molecule to return to the ground state non-radiatively. nih.gov Once on the ground state surface, the molecule can relax to either the trans or cis isomer.

Optical Limiting Performance and Mechanisms

Optical limiting is a non-linear optical phenomenon where the transmittance of a material decreases as the intensity of incident light increases. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams.

The primary mechanism expected to contribute to the optical limiting performance of this compound is reverse saturable absorption (RSA) . RSA is a process that occurs in molecules where the absorption cross-section of the excited state is significantly larger than that of the ground state at a given wavelength.

The process for RSA is as follows:

The molecule absorbs a photon, transitioning from the ground state (S₀) to an excited singlet state (S₁).

If the laser pulse is sufficiently intense and long enough, the molecule can undergo intersystem crossing (ISC) to a long-lived triplet state (T₁).

Both the excited singlet (S₁) and triplet (T₁) states can absorb another photon from the intense laser beam, transitioning to higher excited states (Sₙ and Tₙ, respectively).

If the absorption cross-section for the S₁ → Sₙ or T₁ → Tₙ transitions is much larger than for the S₀ → S₁ transition, the material will absorb light more strongly at high intensities, thus "limiting" the transmission. The strong ICT character and extended π-conjugation in this compound are expected to give rise to strong excited-state absorption bands, making it a promising candidate for RSA-based optical limiting.

Theoretical and Computational Chemistry Approaches for this compound

Computational chemistry provides powerful tools for investigating the properties and behavior of molecules like this compound at an atomic level. These theoretical approaches complement experimental work by offering detailed insights into electronic structure, spectroscopic characteristics, and dynamic behavior, which can be difficult to obtain through laboratory methods alone.

Supramolecular Chemistry and Self Assembly of 4 Dimethylamino 2 ,4 Dinitrostilbene

Investigation of Intermolecular Interactions in Solid State and Solution

The non-covalent interactions of 4-(Dimethylamino)-2',4'-dinitrostilbene, both in the solid state and in solution, are crucial in dictating its aggregation behavior and the resulting supramolecular structures. These interactions are primarily governed by the molecule's inherent polarity and the presence of functional groups capable of hydrogen bonding and π-π stacking.

| Interaction Type | Potential Functional Groups Involved | Significance |

| Hydrogen Bonding | Nitro groups (acceptors), solvent or surface hydroxyl groups (donors) | Dominant interaction in protic environments and on hydroxylated surfaces. |

| π-π Stacking | Aromatic rings of the stilbene (B7821643) backbone | Significant in nonpolar solvents, leading to aggregation. |

| Dipole-Dipole Interactions | Entire push-pull molecular structure | Contributes to the overall stability of molecular assemblies. |

| O–H···π Interactions | Aromatic rings and double bond with hydroxyl groups | Important for adsorption on surfaces and interaction with protic solvents. |

| C–H···O Interactions | Dimethylamino group and stilbene backbone with nitro groups or oxygen-containing species | Weaker interactions that contribute to the fine-tuning of the supramolecular structure. |

Controlled Crystallization and Polymorphism Studies

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Each polymorph can exhibit distinct physical properties, including melting point, solubility, and bioavailability. The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can significantly influence the resulting polymorphic form.

For this compound, the potential for polymorphism is high due to the conformational flexibility of the molecule and the presence of multiple functional groups that can participate in different hydrogen bonding and stacking arrangements. While specific studies on the polymorphism of this compound are not available, research on other nitro-substituted aromatic compounds has demonstrated the prevalence of polymorphism. The different possible conformations of the dinitrophenyl ring relative to the rest of the molecule, along with various packing motifs, could lead to the formation of multiple crystal structures.

Controlled crystallization experiments, involving techniques such as slow evaporation from different solvents, vapor diffusion, and cooling crystallization, would be necessary to explore the polymorphic landscape of this compound. Characterization of the resulting crystals by single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and spectroscopy would be essential to identify and characterize different polymorphs.

Formation of Co-crystals and Inclusion Complexes

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions. Given the presence of hydrogen bond acceptors (nitro groups) and a potential hydrogen bond acceptor/donor system in the wider structure, this compound is a prime candidate for the formation of co-crystals with a variety of co-formers, such as carboxylic acids, amides, and phenols. The formation of co-crystals could be used to tune properties like solubility and thermal stability.

Inclusion complexes represent another facet of supramolecular chemistry where a "host" molecule encapsulates a "guest" molecule. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are known to form inclusion complexes with a wide range of guest molecules, including stilbene derivatives. The hydrophobic cavity of these hosts can encapsulate the aromatic rings of this compound, leading to changes in its photophysical properties and potentially enhancing its solubility in aqueous media. The formation of such host-guest complexes can be studied using techniques like NMR spectroscopy, which can provide detailed information about the geometry of the inclusion complex.

Self-Assembled Monolayers (SAMs) and Thin Film Architectures

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs of this compound on suitable substrates could lead to surfaces with interesting optical and electronic properties. For instance, the push-pull nature of the molecule suggests potential for nonlinear optical applications.

While direct reports on SAMs of this compound are scarce, studies on other functionalized stilbenes provide a blueprint for such investigations. For example, long-chain alkyl-substituted stilbene derivatives have been shown to form stable Langmuir and Langmuir-Blodgett (LB) films. nih.gov The LB technique allows for the layer-by-layer deposition of monomolecular films onto solid substrates, offering precise control over the film thickness and molecular orientation. wikipedia.orgbiolinscientific.com For this compound to form stable SAMs, it would likely require modification with a suitable headgroup that can bind to a specific surface, such as a thiol for gold surfaces or a silane (B1218182) for silica (B1680970) surfaces. The packing density and orientation of the molecules within the monolayer would be influenced by the interplay of molecule-substrate interactions and intermolecular interactions between the stilbene units.

Hierarchical Self-Assembly in Nanostructured Materials

Hierarchical self-assembly refers to the process where molecules first assemble into primary nanostructures, which then serve as building blocks for the formation of larger, more complex architectures. This strategy is ubiquitous in nature and is increasingly being explored for the creation of functional nanomaterials.

The anisotropic shape and directional intermolecular interactions of this compound make it a promising candidate for hierarchical self-assembly. In solution, depending on the solvent and concentration, it is conceivable that the molecules could initially form one-dimensional (1D) structures such as nanofibers or nanoribbons through π-π stacking and hydrogen bonding. These primary 1D nanostructures could then further assemble into more complex three-dimensional (3D) superstructures. The principles of hierarchical self-assembly have been demonstrated for a variety of organic molecules, leading to the formation of diverse nanostructures such as vesicles, tubes, and helical ribbons. The specific morphology of the resulting nanostructures would be highly dependent on the delicate balance of intermolecular forces and the kinetics of the self-assembly process.

Advanced Materials Science Applications of this compound

The unique photophysical properties of this compound, a push-pull chromophore, have garnered significant interest in the field of advanced materials science. Its distinct electron-donating (dimethylamino) and electron-accepting (dinitro) groups, connected by a stilbene bridge, give rise to a range of functionalities. These include applications in organic electronics, optical data storage, chemical sensing, and the development of stimuli-responsive "smart" materials. This article explores the diverse applications of this compound, detailing its role and performance in various cutting-edge technologies.

Structure Property Relationships and Molecular Engineering of 4 Dimethylamino 2 ,4 Dinitrostilbene Derivatives

Systematic Modification of Substituents and their Impact on Electronic Properties

The electronic landscape of 4-(Dimethylamino)-2',4'-dinitrostilbene derivatives can be precisely controlled by altering the substituents on the stilbene (B7821643) backbone. The push-pull nature of these molecules means their properties are highly sensitive to the strength of the electron-donating (donor) and electron-withdrawing (acceptor) groups. rsc.orgrsc.org

Donor and Acceptor Strength: The magnitude of the intramolecular charge transfer is directly related to the electronic strength of the donor and acceptor moieties. Replacing the dimethylamino group with a stronger donor, such as a julolidine (B1585534) group, or a weaker one, like a simple amino group, can significantly alter the electronic properties. Similarly, the number and position of the nitro acceptor groups play a crucial role. While the subject compound features two nitro groups, derivatives with a single nitro group, such as 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), have also been extensively studied. acs.orgsigmaaldrich.com Increasing the electron-donating strength of the donor group or the electron-withdrawing strength of the acceptor group generally leads to a more polarized molecule, a smaller HOMO-LUMO gap, and a red-shift (bathochromic shift) in the absorption maximum. researchgate.netnih.gov

π-Conjugated Bridge: The stilbene bridge itself can be modified to tune the electronic properties. Extending the conjugation length, for example by replacing the ethylene (B1197577) bridge with a butadiene bridge, can enhance the intramolecular charge transfer and further red-shift the absorption spectrum. rsc.org Conversely, interrupting the conjugation would decrease the push-pull effect.

The impact of these modifications can be quantified and predicted using computational methods like Density Functional Theory (DFT), which can calculate properties such as the HOMO-LUMO energy gap, dipole moment, and absorption spectra. nih.govnih.gov

| Derivative Type | Modification | Impact on HOMO-LUMO Gap | Impact on Absorption Maximum (λmax) | Effect on Dipole Moment |

|---|---|---|---|---|

| Donor Variation | Stronger Donor (e.g., Julolidine) | Decrease | Bathochromic Shift (Red Shift) | Increase |

| Donor Variation | Weaker Donor (e.g., -NH2) | Increase | Hypsochromic Shift (Blue Shift) | Decrease |

| Acceptor Variation | Stronger/More Acceptors (e.g., -CN, additional -NO2) | Decrease | Bathochromic Shift (Red Shift) | Increase |

| Acceptor Variation | Weaker Acceptor | Increase | Hypsochromic Shift (Blue Shift) | Decrease |

| π-Bridge Variation | Extended Conjugation (e.g., butadiene bridge) | Decrease | Bathochromic Shift (Red Shift) | Increase |

Influence of Conformation and Stereoisomerism on Photophysical Behavior

The photophysical behavior of this compound is profoundly influenced by its three-dimensional structure, specifically its conformation and stereoisomerism. Stilbene derivatives can exist as two stereoisomers: the trans (E) and cis (Z) forms, which can be interconverted by light. nih.gov

The trans isomer is typically the more thermodynamically stable form due to reduced steric hindrance, allowing for a more planar conformation. This planarity maximizes the overlap of p-orbitals along the conjugated backbone, facilitating efficient intramolecular charge transfer. researchgate.net As a result, trans isomers of push-pull stilbenes generally exhibit stronger absorption at longer wavelengths and are more fluorescent compared to their cis counterparts. nih.gov

The cis isomer is inherently non-planar due to steric clashes between the phenyl rings. This twisting disrupts the π-conjugation, leading to a blue-shift in the absorption spectrum and often a significant decrease in fluorescence quantum yield. scielo.org.mxacs.org The photoisomerization from the trans to the cis form upon irradiation with UV or visible light is a key process in the photochemistry of stilbenes. nih.gov The efficiency of this isomerization and the properties of the resulting photostationary state depend on factors like the solvent and the specific substituents on the molecule. nih.gov

The torsional angle between the phenyl rings and the central ethylenic bridge is a critical conformational parameter. Even in the trans isomer, some degree of twisting can occur, which can affect the extent of conjugation and thus the photophysical properties. nih.gov In constrained environments, such as within a crystal lattice or a polymer matrix, the conformation can be fixed, leading to distinct photophysical properties compared to the molecule in solution. nih.gov

| Property | trans (E) Isomer | cis (Z) Isomer | Reason for Difference |

|---|---|---|---|

| Thermodynamic Stability | More Stable | Less Stable | Reduced steric hindrance in trans form. |

| Conformation | Generally more planar | Inherently twisted/non-planar | Steric clash between phenyl rings in cis form. |

| π-Conjugation | More extensive | Disrupted | Planarity in trans isomer maximizes p-orbital overlap. |

| Absorption Maximum (λmax) | Longer wavelength (red-shifted) | Shorter wavelength (blue-shifted) | Greater extent of conjugation in the trans isomer. |

| Fluorescence Quantum Yield | Generally higher | Generally lower (often quenched) | Efficient non-radiative decay pathways in the twisted cis form. |

Rational Design Principles for Tunable NLO Chromophores

The large second-order NLO response of molecules like this compound makes them attractive for applications in electro-optics and photonics. Rational design principles are employed to create chromophores with tailored NLO properties. researchgate.netrsc.org The key is to manipulate the molecular first hyperpolarizability (β), which is the microscopic origin of the macroscopic NLO effect. mdpi.com

The fundamental principles for designing efficient NLO chromophores based on the push-pull stilbene framework include:

Maximizing Intramolecular Charge Transfer (ICT): A large NLO response is directly linked to a significant change in dipole moment between the ground and excited states. This is achieved by using strong electron-donating and electron-accepting groups connected by an efficient π-conjugated bridge. rsc.orgnih.gov

Tuning the Donor-Acceptor Strength: There is an optimal combination of donor and acceptor strengths for maximizing β. Simply using the strongest possible donor and acceptor is not always the best strategy, as it can lead to a molecule that is already highly polarized in the ground state, reducing the change upon excitation. rsc.org

Optimizing the π-Conjugated Linker: The length and nature of the π-bridge are critical. The bridge must efficiently transmit the electronic effects between the donor and acceptor. Stilbene is an effective linker, but other systems are also explored. rsc.orgnih.gov

Controlling Molecular Geometry: As discussed, planarity enhances conjugation and ICT. Design strategies often aim to create rigid, planar molecules to maximize the NLO response. researchgate.net

Avoiding Centrosymmetric Crystal Packing: For a material to exhibit a macroscopic second-order NLO effect, the chromophores must be arranged in a non-centrosymmetric fashion in the solid state. This is a major challenge, as dipolar molecules often crystallize in a centrosymmetric, head-to-tail arrangement that cancels out the NLO effect. nih.gov Design strategies to overcome this include the introduction of bulky groups or specific intermolecular interactions (like hydrogen bonding) to favor non-centrosymmetric packing. rsc.org

Strategies for Enhancing Photostability and Environmental Robustness

A major hurdle for the practical application of organic NLO chromophores like this compound is their limited photostability. The conjugated double bonds and the electron-rich and electron-deficient moieties that make them excellent for NLO applications also render them susceptible to photodegradation. researchgate.netresearchgate.net

The primary photodegradation pathways for stilbene derivatives often involve:

cis-trans Isomerization: While this is a reversible process, the cis isomer can be more reactive and susceptible to subsequent irreversible reactions. nih.gov

Photocyclization and Oxidation: Upon UV irradiation, stilbenes can undergo an electrocyclic ring closure to form a dihydrophenanthrene intermediate, which can then be oxidized (often by atmospheric oxygen) to a stable phenanthrene (B1679779) derivative. This process is irreversible and destroys the chromophore. researchgate.netmdpi.com

Photo-oxidation: The electron-rich dimethylamino group and the π-system can be attacked by reactive oxygen species, particularly singlet oxygen, leading to bleaching of the chromophore. researchgate.netnih.gov

Strategies to enhance photostability and environmental robustness include:

Structural Modification: Incorporating bulky groups near the double bond or modifying the aromatic rings can sterically hinder the cyclization reaction. researchgate.net

Matrix Isolation: Embedding the chromophore in a rigid polymer matrix can restrict conformational changes like isomerization and limit the diffusion of oxygen, thereby slowing down degradation processes. researchgate.net

Quenching of Singlet Oxygen: The addition of singlet oxygen quenchers to the material formulation can protect the chromophore from photo-oxidation. researchgate.net

Avoiding High-Energy Light: For applications involving photoswitching, designing molecules that operate with lower-energy visible light instead of UV light can reduce photodegradation. Creating push-pull systems is one effective strategy for red-shifting the absorption into the visible range. nih.gov

Chemical Modification of Susceptible Groups: Protecting the amino group, for example, by incorporating it into a more rigid ring system like julolidine, can increase its oxidative stability.

Enhancing the robustness of these materials is a critical area of research to enable their use in long-lasting optical and electronic devices. researchgate.netmdpi.com

Future Directions and Emerging Research Avenues for 4 Dimethylamino 2 ,4 Dinitrostilbene

Integration into Hybrid Organic-Inorganic Materials

A significant frontier in materials science is the development of hybrid organic-inorganic materials, which synergistically combine the processability and functional versatility of organic molecules with the robustness and stability of inorganic frameworks. For 4-(Dimethylamino)-2',4'-dinitrostilbene, integration into such hybrid systems represents a compelling research avenue.

Future research could focus on incorporating this molecule into inorganic matrices like silica (B1680970) (SiO₂), titania (TiO₂), or zirconia (ZrO₂) using the sol-gel method. This technique would allow for the creation of solid-state materials where the stilbene (B7821643) molecules are dispersed within a transparent, glassy matrix, potentially leading to robust materials with high second-order nonlinear optical (NLO) activity. The inorganic host would provide mechanical and thermal stability, while the organic guest would impart the desired optical properties.

Another promising area is the integration with perovskite nanocrystals or quantum dots. The stilbene derivative could act as a surface ligand, passivating defects on the nanocrystal surface and facilitating efficient charge transfer. This could lead to novel hybrid materials for applications in light-emitting diodes (LEDs), solar cells, and photodetectors, where the stilbene's strong charge-transfer character could be harnessed to modulate the optoelectronic properties of the inorganic component.

| Potential Hybrid System | Target Application | Key Research Goal |

| Stilbene-Silica (Sol-Gel) | Nonlinear Optics, Optical Switching | Achieve high chromophore loading without aggregation; maximize thermal and mechanical stability. |

| Stilbene-Perovskite Nanocrystals | Optoelectronics (LEDs, Solar Cells) | Engineer efficient charge transfer at the organic-inorganic interface; enhance device efficiency and stability. |

| Stilbene-Metal-Organic Frameworks (MOFs) | Sensing, Catalysis | Utilize the porous structure of MOFs to control the alignment and interaction of stilbene molecules. |

Exploration of Atypical Excited State Decay Mechanisms

The photophysics of push-pull stilbenes are complex, often involving multiple competing relaxation pathways from the excited state. While processes like cis-trans photoisomerization and twisted intramolecular charge transfer (TICT) are known for similar molecules, the specific arrangement of the nitro groups in this compound may promote more unusual decay mechanisms. researchgate.net

Future ultrafast spectroscopic studies, such as femtosecond transient absorption spectroscopy, could reveal the detailed dynamics following photoexcitation. researchgate.net Research on the closely related trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DMANS) has shown that in polar solvents, the dominant relaxation process involves the rotation of the nitrophenyl group to form a TICT state, alongside cis-trans isomerization. researchgate.net For this compound, the presence of an additional nitro group could lead to more complex potential energy surfaces.

Emerging areas of investigation could include:

Excited-State Symmetry Breaking: In quadrupolar or pseudo-quadrupolar molecules, the electronic excitation, initially delocalized, can spontaneously localize onto one of the donor-acceptor branches in a polar solvent environment. rsc.org The dinitro substitution pattern could make this compound a candidate for such behavior, leading to unique solvatochromic effects and decay dynamics.

Hybridized Local Excitation and Charge Transfer (HLCT) States: This model describes excited states that possess a mixed character of a locally excited (LE) state and a charge-transfer (CT) state. The relative energy of these states can be highly sensitive to the solvent environment, dictating the dominant decay pathway (radiative vs. non-radiative). rsc.org Investigating whether this compound exhibits HLCT character could be crucial for designing efficient emitters for organic electronics. rsc.org

Conical Intersections: Non-radiative decay in stilbenes is often mediated by conical intersections between potential energy surfaces. nih.gov Mapping these intersections for this compound through high-level quantum chemical calculations and probing their accessibility with time-resolved spectroscopy could explain its photostability and fluorescence quantum yield. nih.gov

Application of Advanced In-Situ Characterization Techniques

To bridge the gap between molecular properties and device performance, it is essential to characterize materials under realistic operating conditions. Advanced in-situ and operando techniques offer powerful tools to observe the dynamic structural, morphological, and electronic changes in materials as a device functions. nih.govjos.ac.cn

The application of these techniques to devices incorporating this compound is a critical future step. For instance, in an organic field-effect transistor (OFET) or an electro-optic modulator, the orientation and packing of the stilbene molecules can be influenced by the applied electric field. Operando grazing-incidence wide-angle X-ray scattering (GIWAXS) could be used to monitor changes in the crystal structure and molecular orientation in real-time. researchgate.net

Furthermore, time-resolved spectroscopic techniques can provide invaluable insights. Time-resolved photoelectron spectroscopy (TRPES), for example, can track excited-state wave packets along a complete reaction path, providing a detailed picture of processes like photoisomerization. nih.govoptica.org Applying such methods could elucidate how the molecular environment within a device influences the fundamental photochemistry of this compound. nih.gov

| Technique | Research Question | Expected Insight |

| Operando GIWAXS | How does an electric field affect molecular packing in a thin film device? | Correlation between device performance and dynamic structural changes. |

| Time-Resolved Photoelectron Spectroscopy (TRPES) | What is the complete energy landscape and timescale of photoisomerization? | Detailed understanding of the primary photochemical event. nih.govoptica.org |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | How does the vibrational structure of the molecule evolve in the excited state? | Identification of specific molecular motions (e.g., bond twisting) during decay. rsc.org |

| In-situ Scanning Probe Microscopy | How does the morphology of a stilbene-containing film evolve during processing or operation? | Linking nanoscale morphology to macroscopic device properties. researching.cn |

Theoretical Prediction of Novel Stilbene-Based Molecular Architectures

Computational chemistry and molecular modeling are indispensable tools for the rational design of new functional materials. rsc.org By using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), the electronic structure, absorption spectra, and nonlinear optical properties of hypothetical molecules can be predicted before undertaking complex synthesis. nih.govresearchgate.netmdpi.com

For this compound, theoretical studies can guide the development of next-generation molecules with enhanced properties. Future research should focus on:

Structure-Property Relationships: Systematically modifying the donor, acceptor, and π-conjugated bridge of the stilbene scaffold in silico to establish clear relationships between molecular structure and properties like hyperpolarizability, two-photon absorption cross-section, and excited-state lifetimes. mdpi.comrsc.org For example, replacing the dimethylamino group with stronger donors or altering the position of the nitro groups could dramatically tune the NLO response.

Solvent and Environmental Effects: Using advanced solvation models (like the polarizable continuum model or hybrid QM/MM approaches) to accurately predict how the surrounding medium affects the molecule's properties. nih.govrsc.org This is crucial for designing chromophores that perform optimally in specific polymer matrices or solutions.

Molecular Dynamics (MD) Simulations: Employing MD simulations to predict the bulk morphology and intermolecular interactions of new stilbene derivatives in the solid state. researchgate.netnih.gov This can help predict which molecular designs are likely to crystallize in a non-centrosymmetric fashion, a key requirement for second-order NLO materials. rsc.orgresearchgate.net

Potential in Advanced Manufacturing and Nanofabrication Techniques

The translation of molecular properties into functional devices depends critically on the ability to process materials at the micro- and nanoscale. Future research should explore the compatibility of this compound and its derivatives with advanced manufacturing techniques.

Nanoimprint Lithography (NIL) is a high-throughput, low-cost method for creating nanoscale patterns by mechanically deforming a resist material. wikipedia.orgresearchgate.net Future work could involve formulating NIL resists containing a high concentration of the stilbene chromophore. This would enable the direct patterning of nanostructures such as photonic crystals, waveguides, and diffraction gratings with embedded NLO activity. umich.eduresearchgate.net

Direct Laser Writing (DLW) , particularly using two-photon polymerization, is another powerful technique for creating complex 3D microstructures. l3dw.comunl.pt A photoresist doped with this compound could be used in this process. The molecule's strong two-photon absorption, a property often associated with push-pull chromophores, could potentially be harnessed to initiate polymerization, allowing for the fabrication of 3D micro-optical components with high precision. mdpi.comnih.gov

Research in this area would involve synthesizing processable polymers functionalized with the stilbene derivative or developing guest-host systems where the molecule is blended with a suitable polymer matrix for patterning. manchester.ac.uk Success in this domain would pave the way for the cost-effective manufacturing of integrated photonic circuits and other advanced optical devices. semiengineering.com

Q & A

How can researchers optimize the synthesis of 4-(Dimethylamino)-2',4'-dinitrostilbene to improve yield and purity for spectroscopic studies?

Basic Research Question

The synthesis of this compound often involves coupling reactions between nitro-substituted aryl halides and dimethylamino-substituted styrenes. Key factors include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are commonly used, but ligand choice (e.g., triethylamine vs. DMF) impacts reaction efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility but may increase side reactions with nitro groups.

- Temperature control : Reactions conducted at 60–80°C typically balance yield and decomposition risks .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) is recommended to remove unreacted nitro precursors .

What analytical methods are most reliable for quantifying this compound in complex reaction mixtures?

Basic Research Question

Thin-layer chromatography (TLC) paired with densitometry is effective for rapid quantification. Key steps include:

- TLC plate preparation : Silica gel G60 F₂₅₄ plates, developed in chloroform:methanol (9:1) .

- Detection : UV-Vis at 365 nm due to the compound’s strong absorbance from the nitro and dimethylamino groups.

- Calibration : Linear range of 0.1–5.0 µg/spot with R² > 0.995 .

For higher sensitivity, HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm resolves co-eluting byproducts like 4-amino-4'-nitrostilbene derivatives .

How does the photostability of this compound influence experimental design in photophysical studies?

Advanced Research Question

The compound degrades under UV/visible light due to nitro group reduction and stilbene isomerization. To mitigate this:

- Light exclusion : Use amber glassware and conduct experiments under inert atmospheres (N₂/Ar) .

- Kinetic monitoring : Track degradation via time-resolved UV-Vis spectroscopy (λ = 400–500 nm) to establish half-life under specific conditions.

- Stabilizers : Adding radical scavengers (e.g., BHT) reduces decomposition by 30–40% in aqueous solutions .

What safety protocols are critical when handling this compound in aqueous environments?

Basic Research Question

Despite its water solubility ( ), the compound reacts with oxidizing agents (e.g., H₂O₂, HNO₃), releasing toxic NOx gases. Essential precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles ().

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing and solution preparation ().

- Spill management : Neutralize with activated carbon and dispose as hazardous waste (EPA Category D) .

How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Advanced Research Question

Discrepancies arise from solvent purity, temperature, and nitro group protonation. A systematic approach includes:

- Solvent screening : Test solubility in DMSO, DMF, ethanol, and water at 25°C and 50°C ( ).

- pH dependence : Protonation of the dimethylamino group (pKa ~8.5) enhances solubility in acidic media (e.g., 0.1M HCl) .

- Validation : Cross-check with dynamic light scattering (DLS) to detect colloidal aggregates in "insoluble" cases .

What reaction mechanisms explain the incompatibility of this compound with strong oxidizing agents?

Advanced Research Question

Nitro groups undergo stepwise reduction to amines, while the dimethylamino group is susceptible to N-oxidation. Key pathways:

- Oxidative denitration : Reaction with HNO₃ produces 4-(Dimethylamino)stilbene and NO₂ gas .

- Radical formation : Oxidizers like KMnO₃ generate nitro radicals, leading to polymerization or explosive decomposition .

- Mitigation : Use redox-inert solvents (e.g., dichloromethane) and avoid elevated temperatures (>100°C) ().

How can researchers validate the accuracy of HPLC methods for detecting trace impurities in this compound?

Advanced Research Question

Follow ICH Q2(R1) guidelines:

- Linearity : Test 5–200 µg/mL ranges; RSD < 2% for peak area .

- Recovery studies : Spike samples with 0.1% w/w 4-amino-4'-nitrostilbene (a common impurity). Recovery should be 95–105% .

- Forced degradation : Expose to UV light (254 nm, 24 hrs) and acidic/alkaline conditions to verify method robustness .

What strategies are effective for synthesizing derivatives of this compound to study structure-activity relationships?

Advanced Research Question

Targeted modifications include:

- Nitro group reduction : Catalytic hydrogenation (Pd/C, H₂) yields 4-(Dimethylamino)-2',4'-diaminostilbene, enhancing fluorescence .

- Electrophilic substitution : Bromination at the styrene double bond introduces sites for Suzuki couplings .

- Functional group protection : Acetylation of the dimethylamino group prevents undesired side reactions during nitration .

How can researchers analyze hazardous decomposition products of this compound under thermal stress?

Advanced Research Question

Thermogravimetric analysis (TGA) coupled with GC-MS identifies volatile byproducts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.